2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione
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Overview
Description
“2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 125404-24-2 and a molecular weight of 233.27 . Its IUPAC name is 2-(3-hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.27 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the retrieved information.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
The design and development of new conjugated systems have significantly advanced organic optoelectronics, presenting a promising alternative to traditional optoelectronics. Among these, BODIPY-based materials have emerged as platforms for various applications, including sensors, organic thin-film transistors, and organic photovoltaics. Their application as active materials in OLEDs, while not extensively explored, represents a potential area for future research. The structural design and synthesis of BODIPY-based organic semiconductors for OLED devices have seen significant developments, including their application as near-IR emitters promoted by aggregation-induced emission (AIE) (Squeo & Pasini, 2020).
Medicinal Chemistry and Biological Activities
Curcumin, the main pigment in turmeric, exhibits various biological properties and is a focus for the synthesis of different derivatives to enhance its medicinal benefits. Schiff base, hydrazone, and oxime derivatives of curcumin, along with their metal complexes, have shown increased potency in biological activities. This highlights the importance of chemical modification in improving the therapeutic potential of natural compounds (Omidi & Kakanejadifard, 2020).
Antioxidant Activity Analysis
Analytical methods play a crucial role in determining antioxidant activity, which is vital across various fields including food engineering, medicine, and pharmacy. The study of antioxidants and their implications in these fields continues to be of major interest, with critical presentations on the most important tests used for determining antioxidant activity. These include tests based on the transfer of a hydrogen atom, electron, and mixed tests, which are essential for understanding the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Heterocyclic Chemistry in Drug Development
The heterocyclic compound 8-Hydroxyquinoline (8-HQ) has been recognized for its significant biological activities, leading to extensive synthetic modifications to develop potent target-based broad-spectrum drug molecules. These modifications aim to treat several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ and its derivatives also underscore their potential as drug candidates (Gupta, Luxami, & Paul, 2021).
Safety And Hazards
properties
IUPAC Name |
2-(3-hydroxy-2,2-dimethylpropyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBKYGFUCFYSMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649365 |
Source
|
Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione | |
CAS RN |
125404-24-2 |
Source
|
Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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